1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid
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Overview
Description
1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid is a complex organic compound known for its unique structure and significant biological activities. This compound is often used in scientific research due to its ability to interact with specific molecular targets, making it valuable in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol involves multiple steps, starting with the formation of the imidazoquinoline core. This is typically achieved through a series of cyclization reactions involving appropriate precursors. The ethylaminomethyl group is then introduced via alkylation reactions, followed by the addition of the amino group through nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced imidazoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; typically carried out in the presence of a base.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Reduced imidazoquinoline derivatives.
Substitution: Substituted imidazoquinoline derivatives.
Scientific Research Applications
1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Acts as a ligand for specific receptors, making it useful in studying receptor-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as Toll-like receptors (TLRs). It acts as an agonist for TLR7 and TLR8, leading to the activation of downstream signaling pathways. This results in the production of cytokines and other immune responses, which contribute to its antiviral and anticancer activities .
Comparison with Similar Compounds
Gardiquimod: Another imidazoquinoline derivative that acts as a TLR7/8 agonist.
Resiquimod: A compound with a similar structure and mechanism of action, used as an immune response modifier.
Imiquimod: A well-known TLR7 agonist used in the treatment of certain skin conditions.
Uniqueness: 1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol is unique due to its specific structural features, such as the presence of the ethylaminomethyl group and the trifluoroacetic acid moiety. These features contribute to its distinct biological activities and make it a valuable compound for scientific research .
Properties
Molecular Formula |
C19H24F3N5O3 |
---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C17H23N5O.C2HF3O2/c1-4-19-9-13-21-14-15(22(13)10-17(2,3)23)11-7-5-6-8-12(11)20-16(14)18;3-2(4,5)1(6)7/h5-8,19,23H,4,9-10H2,1-3H3,(H2,18,20);(H,6,7) |
InChI Key |
POTWNBLXWPBSSG-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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